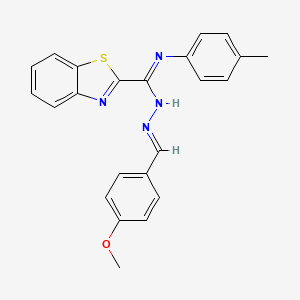

![molecular formula C13H10N2OS B5512597 4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5512597.png)

4-(2-methylphenoxy)thieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-methylphenoxy)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C13H10N2OS and its molecular weight is 242.30 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 242.05138412 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Thieno[2,3-d]pyrimidine derivatives have been synthesized using rapid methods, indicating their importance as key intermediates in biologically active compounds. A specific synthetic route involves condensation, chlorination, and nucleophilic substitution, highlighting the compound's role in facilitating the synthesis of biologically relevant molecules (Lei et al., 2017).

Biological Activities

- A series of thieno[2,3-d]pyrimidine derivatives have been synthesized as antifolate inhibitors, showing selectivity for high-affinity folate receptors over other transport mechanisms. These compounds exhibited potent antitumor activities, indicating the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in cancer treatment (Deng et al., 2009).

- Novel amino acids and imidazoles containing thieno[2,3-d]pyrimidine moiety have shown promising radioprotective and antitumor activities, suggesting their potential in developing new therapeutic agents (Alqasoumi et al., 2009).

Anticancer and Antimicrobial Activities

- Thieno[2,3-d]pyrimidine derivatives have been explored for their cytostatic and antiviral activities, particularly against HCV, showcasing the compound's versatility in addressing various diseases (Tichy et al., 2017).

- Investigations into thieno[2,3-d]pyrimidines have demonstrated antimicrobial and anti-inflammatory properties, further underscoring the broad biological significance of these compounds (Tolba et al., 2018).

Chemical Properties and Analysis

- The electrospray ionization collision-induced dissociation of thieno[3,2-d]pyrimidine derivatives has been studied, providing valuable insights into their chemical properties and potential analytical applications (Guo et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 4-(2-methylphenoxy)thieno[2,3-d]pyrimidine is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that is critical for the growth and survival of cancer cells .

Mode of Action

This compound interacts with VEGFR-2, inhibiting its activity . This inhibition prevents the VEGFR-2 mediated signaling pathways, thereby inhibiting angiogenesis and the growth of cancer cells .

Biochemical Pathways

The compound affects the VEGFR-2 mediated signaling pathways . By inhibiting VEGFR-2, it disrupts the downstream effects of this pathway, which include the proliferation and survival of endothelial cells, as well as angiogenesis .

Result of Action

The inhibition of VEGFR-2 by this compound results in the suppression of angiogenesis and the growth of cancer cells . This leads to a decrease in tumor growth and potentially to tumor regression .

Safety and Hazards

While specific safety and hazard information for “4-(2-methylphenoxy)thieno[2,3-d]pyrimidine” is not available in the retrieved papers, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Zukünftige Richtungen

Thienopyrimidines, including “4-(2-methylphenoxy)thieno[2,3-d]pyrimidine”, hold promise for future research due to their diverse pharmacological effects . Future research could focus on further elucidating their mechanisms of action, optimizing their synthesis methods, and exploring their potential as therapeutic agents for various diseases .

Biochemische Analyse

Biochemical Properties

4-(2-methylphenoxy)thieno[2,3-d]pyrimidine has been designed as a potential inhibitor of PDE4 . It interacts with enzymes such as PDE4B and PDE4D, showing promising inhibitory properties . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For instance, its inhibitory effect on PDE4B and PDE4D can influence cell signaling pathways, gene expression, and cellular metabolism . It has also been reported to exhibit anticancer effects through the inhibition of various enzymes and pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to the active site of PDE4B and PDE4D, inhibiting their function and subsequently influencing cellular processes .

Temporal Effects in Laboratory Settings

Based on its structural stability and the nature of its interactions with enzymes, it is likely that its effects on cellular function are sustained over time .

Metabolic Pathways

This compound is involved in the inhibition of the PDE4 pathway . It interacts with enzymes such as PDE4B and PDE4D in this pathway

Eigenschaften

IUPAC Name |

4-(2-methylphenoxy)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-4-2-3-5-11(9)16-12-10-6-7-17-13(10)15-8-14-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLLVTZTKIDMKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

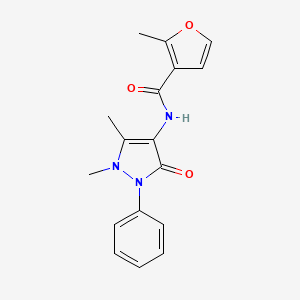

![2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5512515.png)

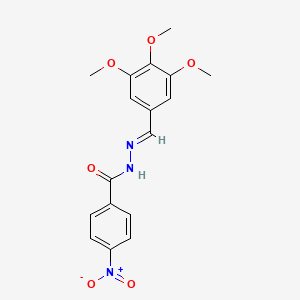

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5512525.png)

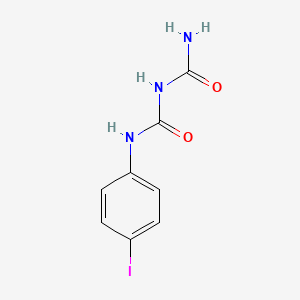

![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5512533.png)

![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5512541.png)

methanone](/img/structure/B5512550.png)

![4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5512564.png)

![N,N-diethyl-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5512575.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5512580.png)

![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5512595.png)

![(1S*,5R*)-6-[(4-methylphenoxy)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5512605.png)